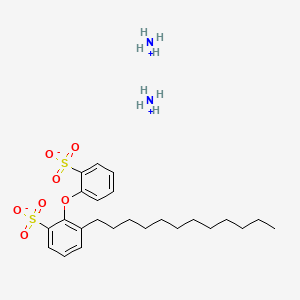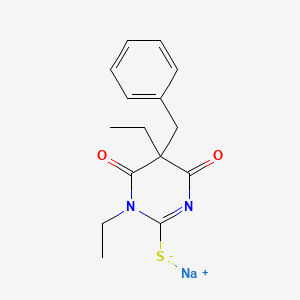
4-(Propan-2-yl)piperazine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-yl)piperazine-1-carboximidamide is a chemical compound with the molecular formula C8H16N4. It is a versatile small molecule scaffold used in various research and industrial applications . This compound is known for its unique structure, which includes a piperazine ring substituted with a propan-2-yl group and a carboximidamide group.
Méthodes De Préparation
The synthesis of 4-(Propan-2-yl)piperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperazine with isopropylamine and cyanamide under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(Propan-2-yl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
4-(Propan-2-yl)piperazine-1-carboximidamide has a wide range of scientific research applications:
Biology: The compound is used in biochemical assays and as a ligand in binding studies.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Propan-2-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(Propan-2-yl)piperazine-1-carboximidamide can be compared with other similar compounds, such as:
4-(Pyrimidin-2-yl)piperazine-1-carboximidamide: This compound has a pyrimidinyl group instead of a propan-2-yl group, which may result in different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor and has applications in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
85063-72-5 |
|---|---|
Formule moléculaire |
C8H18N4 |
Poids moléculaire |
170.26 g/mol |
Nom IUPAC |
4-propan-2-ylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C8H18N4/c1-7(2)11-3-5-12(6-4-11)8(9)10/h7H,3-6H2,1-2H3,(H3,9,10) |
Clé InChI |
WLQWTDSLRYOIHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
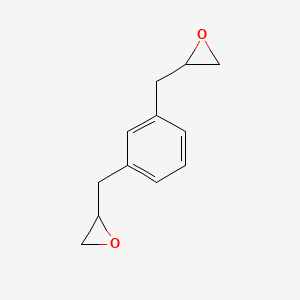

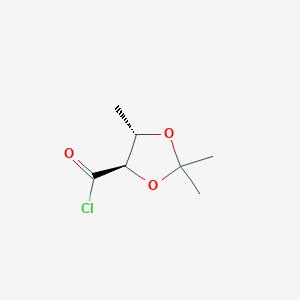
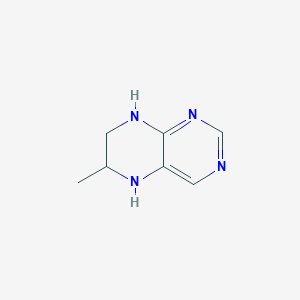

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)

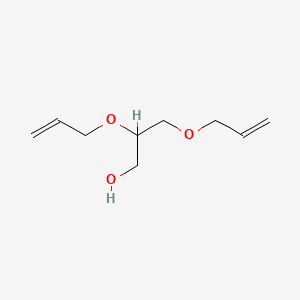
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)

